molecular formula C8H6N2O3 B3219412 7-Hydroxy-4-azaindole-3-carboxylic acid CAS No. 1190318-50-3

7-Hydroxy-4-azaindole-3-carboxylic acid

Cat. No.: B3219412
CAS No.: 1190318-50-3
M. Wt: 178.14 g/mol
InChI Key: HOWGSNWBZFOVAM-UHFFFAOYSA-N
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Description

7-Hydroxy-4-azaindole-3-carboxylic acid is a heterocyclic compound that belongs to the azaindole family. This compound is characterized by the presence of a hydroxyl group at the 7th position, an azaindole core, and a carboxylic acid group at the 3rd position. Azaindoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4-azaindole-3-carboxylic acid typically involves the construction of the azaindole core followed by functionalization at the desired positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminopyridine, a series of reactions including nitration, reduction, and cyclization can lead to the formation of the azaindole core. Subsequent hydroxylation and carboxylation steps are then carried out to introduce the hydroxyl and carboxylic acid groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and green chemistry principles can also be employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-azaindole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 7-oxo-4-azaindole-3-carboxylic acid, while reduction of the carboxylic acid group can produce 7-hydroxy-4-azaindole-3-alcohol .

Scientific Research Applications

7-Hydroxy-4-azaindole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes and receptors.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-azaindole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing its biological activity. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions .

Comparison with Similar Compounds

Similar Compounds

    7-Azaindole-3-carboxylic acid: Lacks the hydroxyl group at the 7th position.

    4-Azaindole-3-carboxylic acid: Lacks the hydroxyl group and has a different substitution pattern on the azaindole core.

    7-Hydroxyindole-3-carboxylic acid: Contains an indole core instead of an azaindole core

Uniqueness

7-Hydroxy-4-azaindole-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the azaindole core. This combination of functional groups enhances its ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable compound in various fields of research .

Properties

IUPAC Name

7-oxo-1,4-dihydropyrrolo[3,2-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-5-1-2-9-6-4(8(12)13)3-10-7(5)6/h1-3,10H,(H,9,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWGSNWBZFOVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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